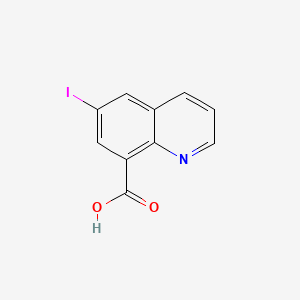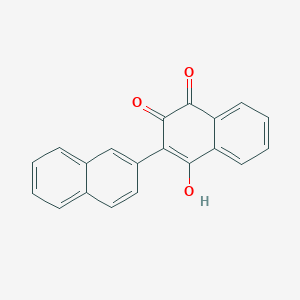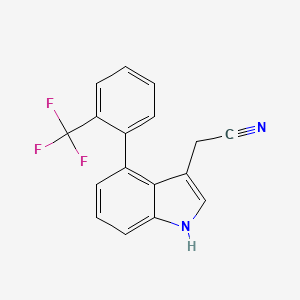
3,3-Bis(4-chlorophenoxy)-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(4-chlorophenoxy)-3H-diazirine is a chemical compound known for its unique structure and reactivity. It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of two 4-chlorophenoxy groups attached to the diazirine ring makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-chlorophenoxy)-3H-diazirine typically involves the reaction of 4-chlorophenol with a suitable diazirine precursor
Industrial Production Methods: Industrial production of 3,3-Bis(4-chlorophenoxy)-3H-diazirine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: 3,3-Bis(4-chlorophenoxy)-3H-diazirine can undergo oxidation reactions, typically resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazirine ring into more stable amine derivatives.
Substitution: The compound can participate in substitution reactions, where the 4-chlorophenoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the diazirine ring.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the 4-chlorophenoxy groups.
Aplicaciones Científicas De Investigación
3,3-Bis(4-chlorophenoxy)-3H-diazirine has several applications in scientific research:
Chemistry: Used as a photoreactive crosslinker in the study of molecular interactions and the mapping of protein-protein interactions.
Biology: Employed in photoaffinity labeling to study the binding sites of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a tool for studying drug-receptor interactions.
Industry: Utilized in the development of advanced materials and coatings due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(4-chlorophenoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. The diazirine ring can be activated by ultraviolet light, leading to the formation of a highly reactive carbene intermediate. This carbene can then insert into various chemical bonds, allowing the compound to form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling and crosslinking studies.
Comparación Con Compuestos Similares
3,3-Bis(4-fluorophenoxy)-3H-diazirine: Similar structure but with fluorine atoms instead of chlorine.
3,3-Bis(4-bromophenoxy)-3H-diazirine: Contains bromine atoms instead of chlorine.
3,3-Bis(4-methylphenoxy)-3H-diazirine: Features methyl groups instead of chlorine.
Uniqueness: 3,3-Bis(4-chlorophenoxy)-3H-diazirine is unique due to the presence of chlorine atoms, which can influence its reactivity and stability. The chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the diazirine ring’s ability to form reactive intermediates upon light activation sets it apart from many other compounds.
Propiedades
Número CAS |
651306-54-6 |
|---|---|
Fórmula molecular |
C13H8Cl2N2O2 |
Peso molecular |
295.12 g/mol |
Nombre IUPAC |
3,3-bis(4-chlorophenoxy)diazirine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-9-1-5-11(6-2-9)18-13(16-17-13)19-12-7-3-10(15)4-8-12/h1-8H |
Clave InChI |
MBVUUNUWCSWTPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2(N=N2)OC3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)



![9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)



![(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11833515.png)


